![molecular formula C15H20N2O B13207579 8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13207579.png)
8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a spirocyclic framework and a dimethylamino group attached to a phenyl ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic core provides structural rigidity, enhancing its binding affinity . The exact pathways and targets are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(4-Propan-2-ylphenyl)-6-azaspiro[3.4]octan-5-one: Similar spirocyclic structure but with a different substituent on the phenyl ring.
8-(4-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in research applications where specific interactions with biological targets are desired .
Eigenschaften
Molekularformel |
C15H20N2O |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
8-[4-(dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C15H20N2O/c1-17(2)12-6-4-11(5-7-12)13-10-16-14(18)15(13)8-3-9-15/h4-7,13H,3,8-10H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
FWPCMWSSXJJIGN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2CNC(=O)C23CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


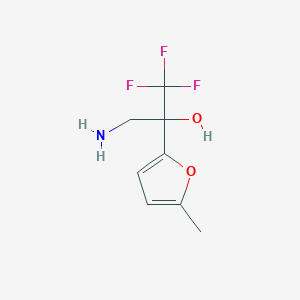
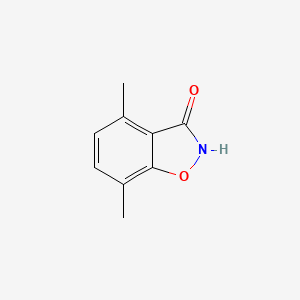
![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)
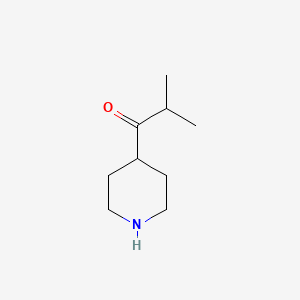

![1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol](/img/structure/B13207555.png)
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
![4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13207569.png)
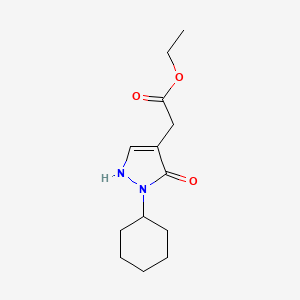
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)
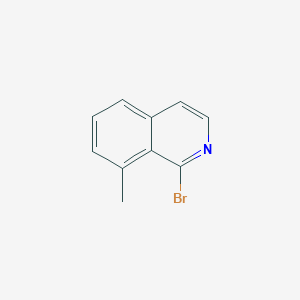
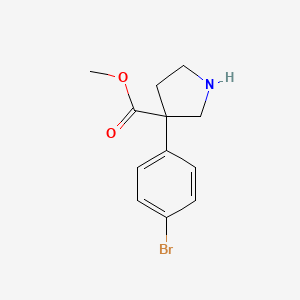
![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)
